Perfluoroheptanoat von 2,2,3,3,4,4,4-Heptafluorbutyl

Übersicht

Beschreibung

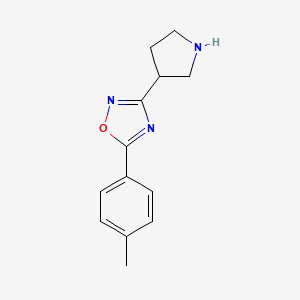

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is a useful research compound. Its molecular formula is C11H2F20O2 and its molecular weight is 546.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optoelektronik

Diese Verbindung wird wahrscheinlich bei der Entwicklung von optischen Materialien mit niedrigem Brechungsindex eingesetzt, da ihre fluorierte Struktur zu hoher mechanischer Festigkeit, thermischer Stabilität und geringer Wasseraufnahme beiträgt. Sie könnte bei der Herstellung von fortschrittlichen organischen Photovoltaikzellen und Polymergeleuchtdioden nützlich sein .

Proteomforschung

Fluorierte Acrylate wie diese Verbindung sind in der Proteomforschung wertvoll, da sie mit Proteinen und Peptiden so interagieren können, dass die Untersuchung von Proteinfunktionen und -strukturen unterstützt wird .

Pharmazeutische Zwischenprodukte

Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für den Einsatz als Zwischenprodukt in der pharmazeutischen Herstellung, wobei ihre Eigenschaften zur Herstellung effektiverer Arzneimittelformulierungen genutzt werden könnten .

Organische Feldeffekttransistoren (OFETs)

Ihre hohe thermische Stabilität und chemische Inertheit machen sie für den Einsatz in OFETs geeignet, die wichtige Komponenten in verschiedenen elektronischen Geräten sind .

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of copolymers , suggesting that its targets could be other monomers or polymers in a polymerization reaction.

Mode of Action

The compound interacts with its targets through a process known as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This is a type of controlled radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices .

Result of Action

The primary result of the action of 2,2,3,3,4,4,4-Heptafluorobutyl Perfluoroheptanoate is the formation of copolymers with controlled molecular weights and narrow polydispersity indices . These copolymers have interesting properties like excellent resistance to chemicals, oils and fuels, high thermal stability, and high hydrophobicity .

Action Environment

The action, efficacy, and stability of 2,2,3,3,4,4,4-Heptafluorobutyl Perfluoroheptanoate are likely to be influenced by various environmental factors. For example, the water contact angle (WCA) of the copolymers synthesized using this compound increases with an increase in its content, indicating increasing hydrophobicity of the copolymer having higher content . Additionally, thermal stability and glass transition temperature of the copolymers also increase with the increase in its content .

Biochemische Analyse

Biochemical Properties

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and function. The compound’s fluorinated nature allows it to form strong interactions with hydrophobic regions of proteins, influencing their conformation and stability .

Cellular Effects

The effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can modulate cell signaling pathways by interacting with membrane proteins and receptors .

Molecular Mechanism

At the molecular level, 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s fluorinated structure allows it to form stable complexes with proteins, affecting their function and stability. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and cell signaling pathways .

Dosage Effects in Animal Models

The effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s activity and impact on cellular function .

Metabolic Pathways

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. Its interactions with metabolic pathways can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, influencing its distribution within cells .

Subcellular Localization

The subcellular localization of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules within the cell .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCCIPNHHNSTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H2F20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)

![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)